Propargyl-PEG5-acid: A Comprehensive Technical Guide for Advanced Bioconjugation
Propargyl-PEG5-acid: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG5-acid is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation methodologies. Its unique architecture, featuring a terminal propargyl group for "click" chemistry and a carboxylic acid for stable amide bond formation, offers a versatile platform for the synthesis of complex biomolecular conjugates. The inclusion of a five-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, which is often critical for maintaining their biological activity. This guide provides an in-depth overview of the properties, applications, and experimental protocols associated with Propargyl-PEG5-acid.
Core Properties and Specifications
Propargyl-PEG5-acid is a valuable tool in the development of sophisticated biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its bifunctional nature allows for the precise and stable linkage of different molecular entities.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of Propargyl-PEG5-acid, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₄H₂₄O₇ |
| Molecular Weight | 304.3 g/mol |
| CAS Number | 1245823-51-1 |
| Appearance | Pale yellow to yellow liquid |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, DMF, DCM |
| Storage Conditions | -20°C, desiccated |
Applications in Research and Drug Development
The dual reactivity of Propargyl-PEG5-acid makes it a powerful linker for a variety of bioconjugation applications.
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Antibody-Drug Conjugates (ADCs): In ADC development, Propargyl-PEG5-acid can be used to attach a cytotoxic payload to a monoclonal antibody.[2] The carboxylic acid end can be coupled to lysine (B10760008) residues on the antibody, while the propargyl group allows for the efficient "clicking" of an azide-modified drug. The PEG spacer improves the overall solubility and pharmacokinetic profile of the resulting ADC.
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PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Propargyl-PEG5-acid can serve as the linker connecting the target protein ligand and the E3 ligase ligand, providing the necessary flexibility and spatial orientation for the formation of a productive ternary complex.[1]
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Galectin-3 Inhibitor Synthesis: Propargyl-PEG5-acid has been identified as a linker for the synthesis of inhibitors targeting Galectin-3, a protein implicated in fibrosis and cancer.[2] By conjugating a Galectin-3 binding moiety to another molecule, such as a targeting antibody or a therapeutic agent, researchers can develop novel strategies to modulate Galectin-3 activity.
Experimental Protocols
The following are detailed methodologies for the two primary types of reactions involving Propargyl-PEG5-acid: EDC/NHS coupling of the carboxylic acid and copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the propargyl group.
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid group of Propargyl-PEG5-acid to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
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Propargyl-PEG5-acid
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Amine-containing molecule
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column
Procedure:
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Reagent Preparation:
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Equilibrate Propargyl-PEG5-acid, EDC, and NHS to room temperature before use.
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Prepare a stock solution of Propargyl-PEG5-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).
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Prepare fresh stock solutions of EDC and NHS in activation buffer or anhydrous DMF/DMSO immediately before use.
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Activation of Propargyl-PEG5-acid:
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In a reaction tube, dissolve Propargyl-PEG5-acid in activation buffer.
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Add a 1.5 to 5-fold molar excess of EDC and NHS to the Propargyl-PEG5-acid solution.
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Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.
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Conjugation to the Amine-Containing Molecule:
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Dissolve the amine-containing molecule in the coupling buffer.
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Add the activated Propargyl-PEG5-acid solution to the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker is commonly used for protein conjugation.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching the Reaction:
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Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.
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Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-ester.
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Purification:
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Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" chemistry reaction between the propargyl group of a Propargyl-PEG5-acid conjugate and an azide-containing molecule.
Materials:
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Propargyl-PEG5-acid conjugate
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Azide-containing molecule
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Copper ligand (e.g., THPTA or TBTA)
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Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7-8
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DMSO or DMF for dissolving reagents
Procedure:
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Reagent Preparation:
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Prepare a stock solution of the Propargyl-PEG5-acid conjugate in an appropriate solvent.
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Prepare a stock solution of the azide-containing molecule in an appropriate solvent.
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Prepare a 100 mM stock solution of CuSO₄ in water.
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Prepare a 200 mM stock solution of the copper ligand in water or DMSO.
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Prepare a fresh 1 M stock solution of sodium ascorbate in water.
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Click Reaction:
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In a reaction tube, dissolve the Propargyl-PEG5-acid conjugate and the azide-containing molecule (typically a 1.1 to 2-fold molar excess of the azide) in the reaction buffer.
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Add the copper ligand to the reaction mixture (final concentration is typically 5-fold higher than the copper concentration).
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Add CuSO₄ to the reaction mixture (final concentration of 0.1-1 mM).
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Initiate the reaction by adding sodium ascorbate to the mixture (final concentration of 1-5 mM).
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Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
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Purification:
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Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove the copper catalyst and excess reagents. The addition of a copper-chelating agent like EDTA can facilitate the removal of copper.
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Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a logical workflow for the synthesis of a hypothetical Antibody-Drug Conjugate targeting Galectin-3 and a simplified signaling pathway involving Galectin-3 in fibrosis.
Caption: Workflow for the synthesis of a hypothetical Galectin-3 targeting ADC.
Caption: Simplified Galectin-3 signaling in fibrosis.
